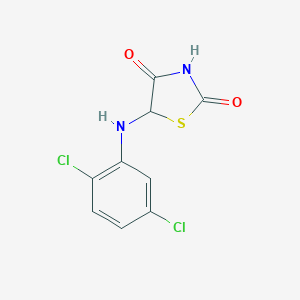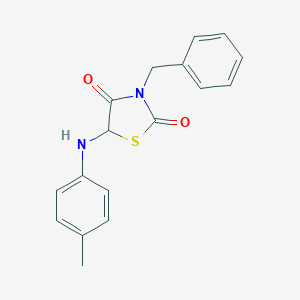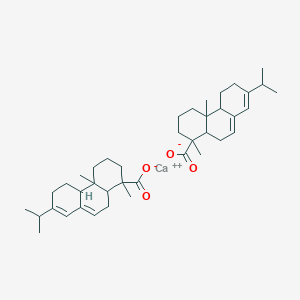
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce the expression of certain genes involved in apoptosis.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to form stable complexes with metal ions, making it useful in analytical chemistry. It is also relatively easy to synthesize and modify, allowing for the creation of derivatives with improved properties. However, one limitation of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as an antitumor agent, and further studies are needed to fully understand its mechanism of action and efficacy in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione make it a promising candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and to create derivatives with improved solubility and efficacy.
合成法
The synthesis of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of benzylamine and 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then subjected to cyclization with chloroacetic acid to form the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
科学的研究の応用
The unique properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione have made it a promising candidate for various scientific research applications. Its ability to act as a chelating agent and form stable complexes with metal ions has made it useful in analytical chemistry. It has also been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. Additionally, 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its antioxidant and anti-inflammatory properties.
特性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(5Z)-3-benzyl-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c19-14-8-6-12(7-9-14)10-15-16(20)18(17(21)22-15)11-13-4-2-1-3-5-13/h1-10,19H,11H2/b15-10- |
InChIキー |
UEACFOXOVJLGLS-GDNBJRDFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)

